molecular formula C20H15N5O4S B4994409 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide

2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide

Cat. No. B4994409
M. Wt: 421.4 g/mol
InChI Key: ZALRTEQKCKQROC-UHFFFAOYSA-N
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Description

2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide, also known as FNAC, is a chemical compound that has been studied for its potential applications in scientific research. FNAC is a thiosemicarbazone derivative that has been synthesized using a variety of methods, and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This compound has also been shown to induce apoptosis in cancer cells, and to have anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, this compound has been shown to have anti-inflammatory effects, and to inhibit the growth of bacterial and fungal cells. This compound has also been shown to have antioxidant properties, and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide has several advantages for use in lab experiments. It is easily synthesized using established methods, and has been shown to have a range of biochemical and physiological effects. However, this compound also has some limitations. It is relatively unstable, and can degrade over time. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide research. One area of interest is the development of more stable derivatives of this compound that can be used in lab experiments. Another area of interest is the further exploration of the mechanism of action of this compound, which could lead to the development of more effective cancer treatments. Additionally, this compound could be studied for its potential applications in other areas, such as the treatment of bacterial and fungal infections. Overall, there is significant potential for further research on the applications and mechanisms of this compound.

Synthesis Methods

2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide has been synthesized using a variety of methods, including the reaction of 2-nitroacetophenone with thiosemicarbazide, followed by reaction with furfuryl chloride and potassium carbonate. Other methods have included the reaction of 2-nitroacetophenone with thiosemicarbazide, followed by reaction with phenyl isothiocyanate and furfuryl chloride. These methods have been optimized for high yield and purity, and have been used in a range of studies.

Scientific Research Applications

2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide has been studied for its potential applications in scientific research, particularly in the area of cancer treatment. This compound has been shown to have anti-proliferative effects on cancer cells, and has been studied for its potential use as a chemotherapeutic agent. This compound has also been studied for its potential applications in the treatment of bacterial infections, as well as for its potential use as an antifungal agent.

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4S/c26-18(21-15-9-4-5-10-16(15)25(27)28)13-30-20-23-22-19(17-11-6-12-29-17)24(20)14-7-2-1-3-8-14/h1-12H,13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALRTEQKCKQROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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